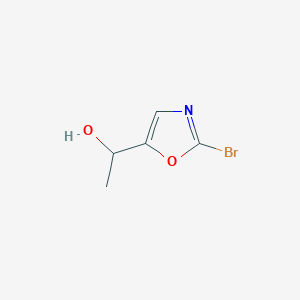![molecular formula C21H21BrO4 B13137485 2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione CAS No. 919114-38-8](/img/structure/B13137485.png)
2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its bromine, isopropoxy, and methyl substituents on the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione typically involves multiple steps:
Isopropoxylation: The addition of isopropoxy groups at the 1 and 8 positions.
Oxidation: The formation of the anthraquinone core through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and isopropoxylation processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the quinone core to hydroquinone.
Substitution: Replacement of bromine or isopropoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways. The bromine and isopropoxy groups may influence its reactivity and binding affinity to specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylanthraquinone: Similar in structure but lacks the bromine and isopropoxy groups.
9,10-Anthraquinone: The parent compound without any substituents.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of isopropoxy groups.
Uniqueness
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
919114-38-8 |
|---|---|
Molekularformel |
C21H21BrO4 |
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
2-bromo-3-methyl-1,8-di(propan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H21BrO4/c1-10(2)25-15-8-6-7-13-16(15)20(24)17-14(19(13)23)9-12(5)18(22)21(17)26-11(3)4/h6-11H,1-5H3 |
InChI-Schlüssel |
JUDSFYJDZITMGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1Br)OC(C)C)C(=O)C3=C(C2=O)C=CC=C3OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


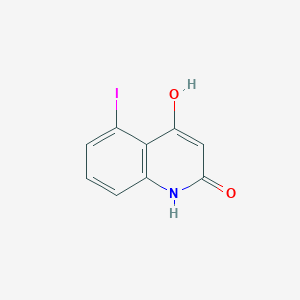
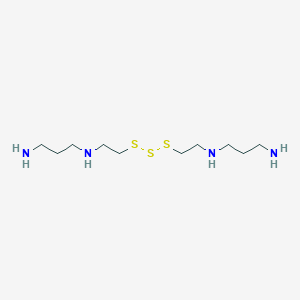
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
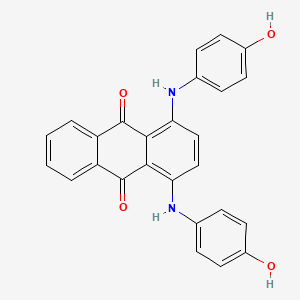
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)

![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
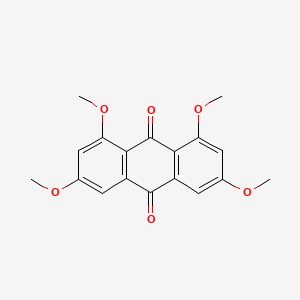
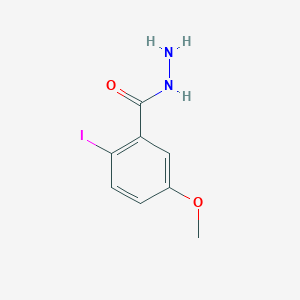
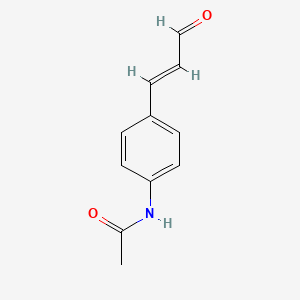
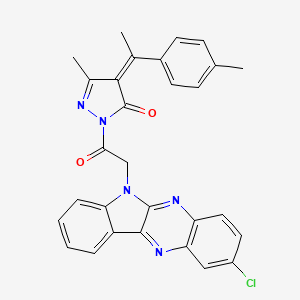
![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
